N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide: is an organic compound that features a furan ring, a thiomorpholine ring, and a phenylpropanamide moiety. This compound is of interest due to its unique structural components, which may impart distinctive chemical and biological properties.
Mechanism of Action
The presence of the ether oxygen in the furan ring adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules . This can be used as a strategy to optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .
The mode of action of furan derivatives can vary widely depending on the specific compound and its targets. For example, some furan derivatives act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiomorpholine ring: This step involves the reaction of a suitable amine with a thiirane derivative to form the thiomorpholine ring.
Coupling with phenylpropanamide: The final step involves the coupling of the furan-thiomorpholine intermediate with phenylpropanamide using coupling agents like carbodiimides under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups. Biology : It may serve as a ligand in the study of enzyme-substrate interactions. Medicine Industry : Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide: Similar structure but with a naphthamide moiety.
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide: Contains an oxoimidazolidine ring instead of phenylpropanamide.
Uniqueness: N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide is unique due to the combination of its furan, thiomorpholine, and phenylpropanamide moieties, which may impart distinctive chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(7-6-16-4-2-1-3-5-16)20-14-18(17-8-11-23-15-17)21-9-12-24-13-10-21/h1-5,8,11,15,18H,6-7,9-10,12-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYVBFOUDUMGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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